

Structure Elucidation of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

3-
Compound Name: (((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B1362508

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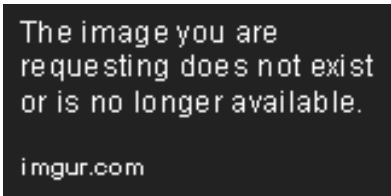
Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its defined stereochemistry and protected amino group make it a valuable intermediate for the synthesis of complex molecules, including peptide analogues and pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the structure of this compound. It details the expected outcomes from key spectroscopic and crystallographic techniques and furnishes standardized protocols for these analyses.

Compound Identification and Properties

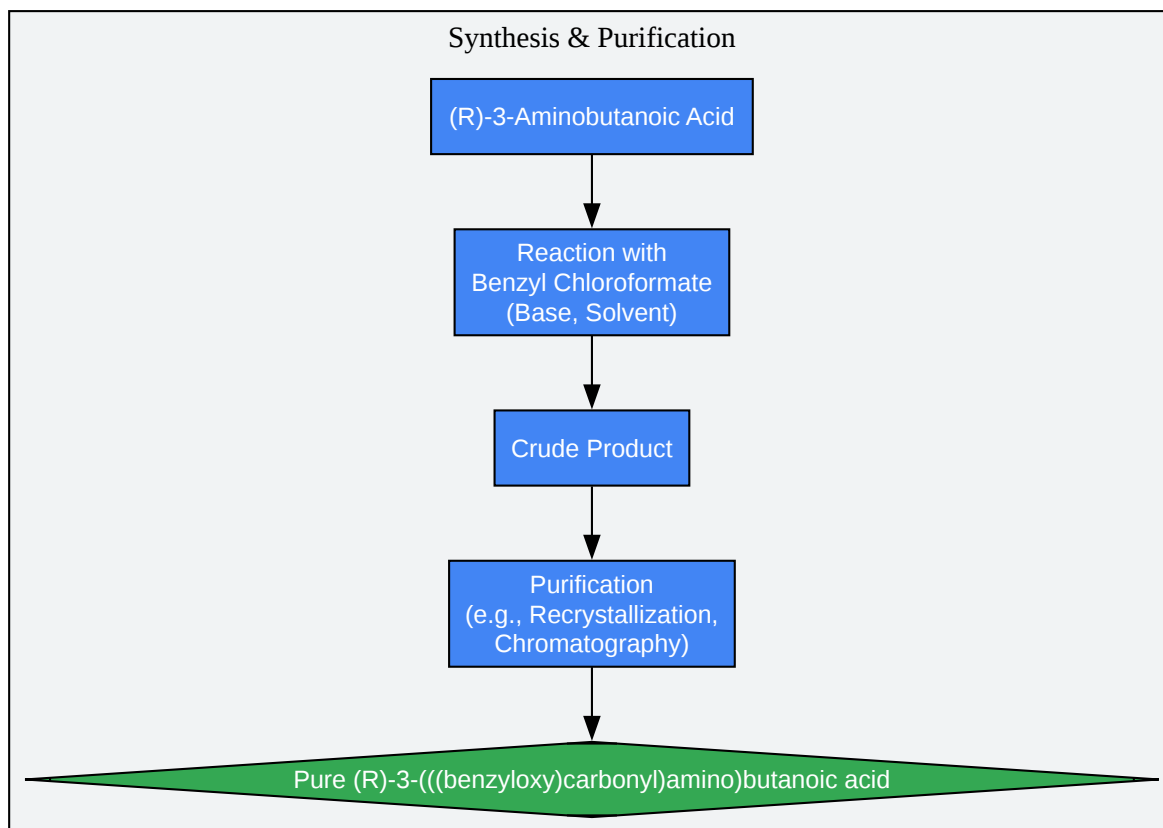
(R)-3-(((benzyloxy)carbonyl)amino)butanoic acid, also known as (R)-3-(Cbz-amino)butanoic acid, incorporates a butanoic acid backbone with an amine at the C-3 position, which is protected by a benzyloxycarbonyl (Cbz) group.[1] The "(R)" designation specifies the stereochemistry at the chiral center (C-3).

Property	Value	Reference
IUPAC Name	(3R)-3-(phenylmethoxycarbonylamino)butanoic acid	[3]
CAS Number	67843-72-5	[4][5]
Molecular Formula	C ₁₂ H ₁₅ NO ₄	[4][5][6]
Molecular Weight	237.26 g/mol	[4][5][6]
Canonical SMILES	C--INVALID-LINK--NC(=O)OCC1=CC=CC=C1	[4]
Structure		

General Synthesis and Analytical Workflow

The elucidation of the structure of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid is a multi-step process that begins with synthesis and is followed by a battery of analytical techniques to confirm its identity, purity, and stereochemistry.

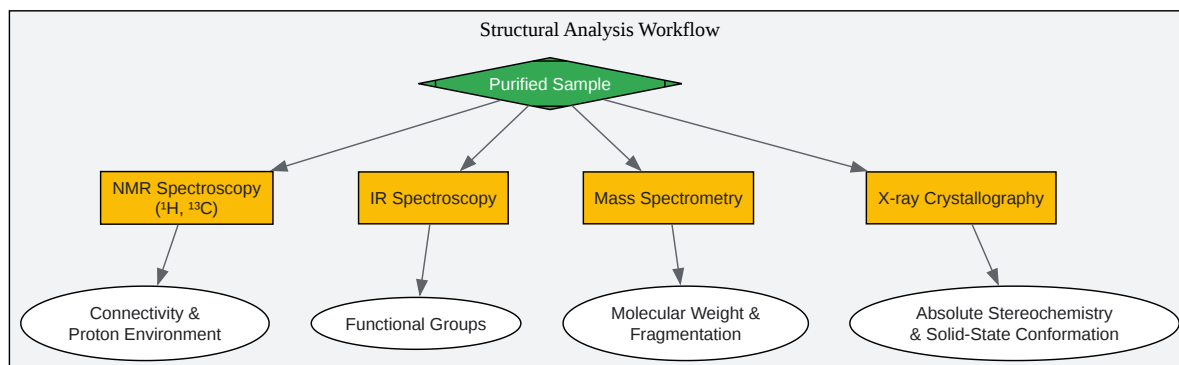
A common synthetic route involves the protection of the amino group of (R)-3-aminobutanoic acid using benzyl chloroformate in the presence of a base. The resulting product is then purified and subjected to rigorous analysis.



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Caption: General workflow for synthesis and purification.

Following purification, a systematic analytical approach is essential for unambiguous structure confirmation.



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Caption: Workflow for comprehensive spectroscopic analysis.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11-12	Broad Singlet	1H	H-O-C=O	The carboxylic acid proton is highly deshielded and often appears as a broad signal. [7]
7.30-7.40	Multiplet	5H	Phenyl-H	Protons on the aromatic ring of the benzyl group.
~5.12	Singlet	2H	Ph-CH ₂ -O	Benzylic protons adjacent to the carbamate oxygen.
~5.0	Broad Doublet	1H	N-H	Amide proton of the carbamate, coupling to the adjacent C-3 proton.
~4.15	Multiplet	1H	CH(NHCbz)	The proton at the C-3 chiral center, deshielded by the adjacent nitrogen.
~2.55	Multiplet	2H	CH ₂ -COOH	Methylene protons adjacent to the carboxylic acid group.

| ~1.25 | Doublet | 3H | CH₃-CH | Methyl protons coupled to the C-3 proton. |

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~176	C=O (acid)	Carbonyl carbon of the carboxylic acid, typically in the 160-180 ppm range. [7]
~156	C=O (carbamate)	Carbonyl carbon of the Cbz protecting group.
~136	Phenyl C (quat.)	Quaternary carbon of the phenyl ring attached to the benzylic CH_2 .
~128.5	Phenyl CH	Aromatic carbons of the benzyl group.
~128.1	Phenyl CH	Aromatic carbons of the benzyl group.
~127.9	Phenyl CH	Aromatic carbons of the benzyl group.
~67	Ph- CH_2 -O	Benzylic carbon of the Cbz group.
~48	CH(NHCbz)	C-3 chiral center carbon.
~41	CH_2 -COOH	C-2 methylene carbon.

| ~20 | CH_3 -CH | C-4 methyl carbon. |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30° pulse width and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.[8]
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 45° pulse width with a relaxation delay of 2-5 seconds is typical. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C . [8]
- Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction. Integrate the ^1H NMR signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3300-2500 (broad)	O-H stretch	Carboxylic Acid	The very broad nature is due to strong intermolecular hydrogen bonding. [9][10]
~3330	N-H stretch	Carbamate	Typical for N-H stretching in secondary amides/carbamates.
3100-3000	C-H stretch (sp ²)	Aromatic Ring	Characteristic C-H stretches for the phenyl group.
2980-2850	C-H stretch (sp ³)	Alkyl Chain	C-H stretches from the butanoic acid backbone.
~1710	C=O stretch	Carboxylic Acid	A strong absorption characteristic of the carboxylic acid carbonyl. [7][10]
~1690	C=O stretch	Carbamate	The amide I band of the Cbz protecting group.
~1530	N-H bend	Carbamate	The amide II band, involving N-H bending and C-N stretching.

| 1320-1210 | C-O stretch | Carboxylic Acid / Carbamate | Stretching vibrations of the C-O single bonds. [10] |

Experimental Protocol: IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix ~1 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Sample Preparation (Thin Film):** If the sample is an oil or can be dissolved in a volatile solvent, deposit a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
- **Data Acquisition:** Place the sample in the beam path of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- **Analysis:** Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z Value	Ion	Rationale
238.1074	$[M+H]^+$	Calculated exact mass for $C_{12}H_{16}NO_4^+$.
260.0893	$[M+Na]^+$	Calculated exact mass for $C_{12}H_{15}NO_4Na^+$.
194.1176	$[M-CO_2 + H]^+$	Loss of carbon dioxide from the carboxylic acid group.
108.0597	$[C_7H_8O]^+$	Fragment corresponding to the benzyl alcohol cation.

| 91.0542 | $[C_7H_7]^+$ | Tropylium ion, a very stable fragment from the benzyl group. |

Experimental Protocol: Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]
- **Infusion:** Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).[8]
- **Ionization:** Use positive ion mode electrospray ionization to generate protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements, which can be used to confirm the elemental composition.[8]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure, including the absolute stereochemistry. While data for the specific (R)-enantiomer is not readily available, analysis of the racemic compound 3- $\{[(\text{Benzyloxy})\text{carbonyl}]\text{amino}\}$ butanoic acid confirms the molecular connectivity and solid-state conformation.[6]

Crystallographic Data for Racemic 3- $\{[(\text{Benzyloxy})\text{carbonyl}]\text{amino}\}$ butanoic acid[6]

Parameter	Value
Crystal System	Monoclinic
Space Group	$P2_1/c$
a (\AA)	23.1413 (7)
b (\AA)	4.9589 (4)
c (\AA)	11.0879 (6)
β ($^\circ$)	103.075 (6)
Volume (\AA^3)	1239.41 (13)
Z	4

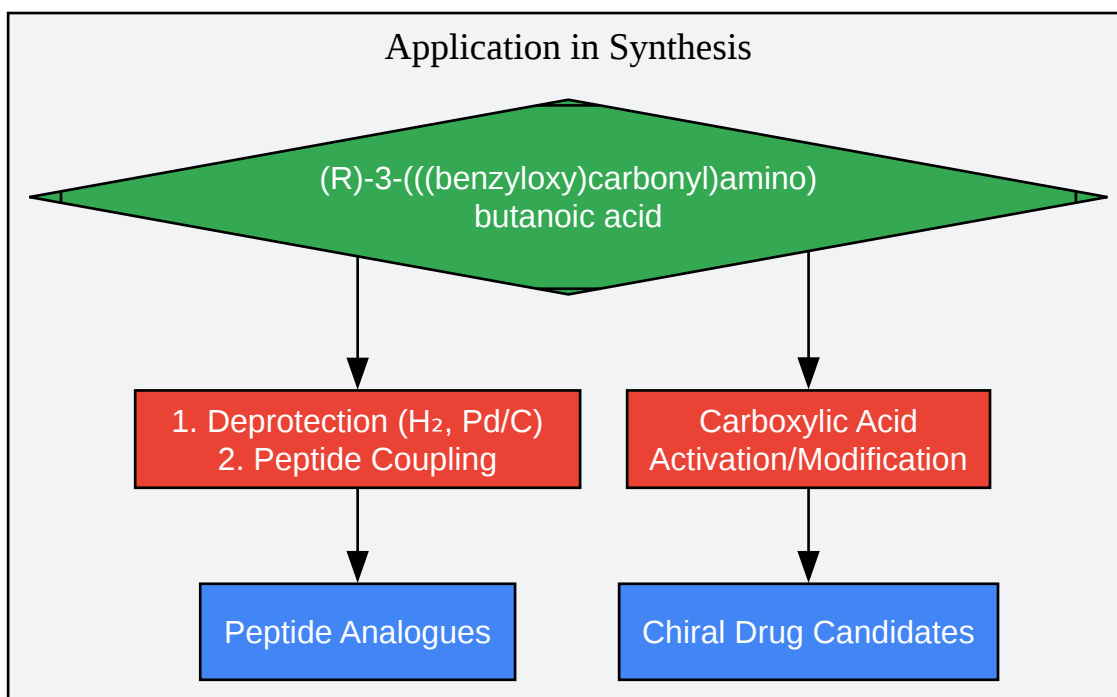
| Key Finding | In the crystal, inversion dimers are formed through O-H...O hydrogen bonds between carboxylic acid groups of opposing enantiomers. These dimers are further linked by N-H...O hydrogen bonds, forming tapes along the b-axis.^[6] |

Experimental Protocol: X-ray Crystallography

- **Crystal Growth:** Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
- **Data Collection:** Mount a suitable crystal on a goniometer head and place it in a diffractometer. Cool the crystal (e.g., to 100 K) in a stream of nitrogen gas to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu K α or Mo K α) and collect the diffraction data as the crystal is rotated.
- **Structure Solution and Refinement:** Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build an initial model of the structure. Refine this model against the experimental data to obtain the final structure, including atomic positions, bond lengths, and angles. For a chiral compound, the absolute configuration can be determined using anomalous dispersion effects (e.g., Flack parameter).

Role as a Chiral Building Block

The confirmed structure of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid validates its use as a high-quality intermediate in multi-step syntheses. Its defined stereocenter is carried forward into the final target molecule, which is critical in drug development where enantiomers can have vastly different biological activities.



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Caption: Role as a versatile chiral intermediate.

Conclusion

The structural elucidation of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid is achieved through a synergistic combination of analytical techniques. NMR spectroscopy establishes the C-H framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Ultimately, single-crystal X-ray crystallography provides unequivocal proof of the three-dimensional structure and absolute stereochemistry. The rigorous application of these methods is essential to ensure the quality and identity of this important chiral building block for research and development.

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References

- 1. Buy (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid [smolecule.com]
- 2. biosynce.com [biosynce.com]
- 3. (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid | C₁₂H₁₅NO₄ | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid 97% | CAS: 67843-72-5 | AChemBlock [achemblock.com]
- 5. (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid [oakwoodchemical.com]
- 6. 3-{{{Benzyloxy}carbonyl}amino}butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. infrared spectrum of butanoic acid C₄H₈O₂ CH₃CH₂CH₂COOH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
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